3-cyclopentyl-5-[(6-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
1-CYCLOPENTYL-4-[(6-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound with a unique structure that includes a cyclopentyl group, a methylpyridinyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-CYCLOPENTYL-4-[(6-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction typically involves the use of organoboron reagents and palladium catalysts.
Chemical Reactions Analysis
1-CYCLOPENTYL-4-[(6-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its unique structure and properties. It is also used in materials science for the development of new materials with specific properties. Additionally, it has applications in organic synthesis as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 1-CYCLOPENTYL-4-[(6-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
1-CYCLOPENTYL-4-[(6-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can be compared with other similar compounds, such as piperazine derivatives and other imidazole-based compounds. These comparisons highlight its unique structural features and potential advantages in various applications .
Properties
Molecular Formula |
C21H21F3N4O |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-cyclopentyl-5-[(6-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)imidazol-4-one |
InChI |
InChI=1S/C21H21F3N4O/c1-14-8-7-13-17(25-14)26-20(21(22,23)24)19(29)28(16-11-5-6-12-16)18(27-20)15-9-3-2-4-10-15/h2-4,7-10,13,16H,5-6,11-12H2,1H3,(H,25,26) |
InChI Key |
LVUHTOYGJIQEGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)C4CCCC4)C(F)(F)F |
Origin of Product |
United States |
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